molecular formula C11H22ClN B1625432 2-Cyclohexylpiperidine hydrochloride CAS No. 51523-81-0

2-Cyclohexylpiperidine hydrochloride

Cat. No. B1625432
CAS RN: 51523-81-0
M. Wt: 203.75 g/mol
InChI Key: LOBXPLPVYOYYKM-UHFFFAOYSA-N
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Description

2-Cyclohexylpiperidine hydrochloride is a chemical compound with the CAS number 51523-81-0 . It has a molecular weight of 203.76 and its IUPAC name is 2-cyclohexylpiperidine hydrochloride . The compound is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular formula of 2-Cyclohexylpiperidine hydrochloride is C11H22ClN . Its average mass is 203.752 Da and its monoisotopic mass is 203.144073 Da .


Physical And Chemical Properties Analysis

2-Cyclohexylpiperidine hydrochloride is a white to yellow solid . It has a molecular weight of 203.76 . The compound is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Corrosion Inhibition and Surfactant Properties

  • A study investigated 2-Cyclohexenylcyclohexanone for its corrosion inhibition properties for carbon steel in hydrochloric acid solutions. The Langmuir adsorption of the inhibitor suggested its potential application in protecting metals from corrosion, highlighting hydrophobic interactions as a key mechanism (Ostapenko et al., 2014).

Nanocellulose Oxidation

  • Electron spin resonance (ESR) spectroscopy was applied to study the TEMPO mediated oxidation of cellulose nanocrystals (CNC), with findings relevant to the understanding of reaction kinetics and degree of oxidation in nanocellulose production (Buffa et al., 2016).

Environmental Exposure Biomarkers

  • Research on 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH) explored its use as a plasticizer and potential biomarkers for environmental exposure assessment, indicating the importance of monitoring and understanding the impact of chemical compounds on human health (Silva et al., 2013).

Gelation Properties

  • The gelation capabilities of Cyclo(L-Tyr-L-Lys) and its ε-amino derivatives were examined for their potential in creating organo- and hydrogels, suggesting applications in material science and biomedical engineering (Xie et al., 2009).

Antiviral Potential

  • A cyclohexylpiperazine derivative, PB28, was suggested as a potential strategy for combating COVID-19 due to its activity surpassing that of hydroxychloroquine without interacting with cardiac proteins. This underscores the therapeutic applications of cyclohexylpiperazine derivatives in antiviral research (Colabufo et al., 2020).

Safety and Hazards

The safety information for 2-Cyclohexylpiperidine hydrochloride indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-cyclohexylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N.ClH/c1-2-6-10(7-3-1)11-8-4-5-9-12-11;/h10-12H,1-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBXPLPVYOYYKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80481454
Record name 2-Cyclohexylpiperidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexylpiperidine hydrochloride

CAS RN

51523-81-0
Record name 2-Cyclohexylpiperidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclohexylpiperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclohexylpiperidine hydrochloride
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2-Cyclohexylpiperidine hydrochloride
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2-Cyclohexylpiperidine hydrochloride
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2-Cyclohexylpiperidine hydrochloride
Reactant of Route 6
2-Cyclohexylpiperidine hydrochloride

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